molecular formula C16H22O3 B1403344 Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate CAS No. 1449781-57-0

Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate

Cat. No.: B1403344
CAS No.: 1449781-57-0
M. Wt: 262.34 g/mol
InChI Key: WLMFBRAZTIRYAO-UHFFFAOYSA-N
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Description

Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate is an organic compound that features a cyclohexyl ring substituted with a hydroxyphenyl group and an ethyl acetate moiety

Scientific Research Applications

Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific mechanical or chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where phenol reacts with a cyclohexyl halide in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the cyclohexyl ring with ethyl acetate, typically using an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Mechanism of Action

The mechanism of action of Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclohexyl ring provides steric bulk that influences binding affinity and selectivity. The ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

  • Ethyl 2-((1r,4r)-4-(4-methoxyphenyl)cyclohexyl)acetate
  • Ethyl 2-((1r,4r)-4-(4-chlorophenyl)cyclohexyl)acetate
  • Ethyl 2-((1r,4r)-4-(4-nitrophenyl)cyclohexyl)acetate

Comparison: Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and influence the compound’s reactivity and biological activity

Properties

IUPAC Name

ethyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-19-16(18)11-12-3-5-13(6-4-12)14-7-9-15(17)10-8-14/h7-10,12-13,17H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMFBRAZTIRYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6.646 g of ethyl [4-(4-hydroxyphenyl)cyclohexylidene]acetate (26.53 mmol, 1 eq.) are placed in 150 mL of ethyl acetate in a Parr bottle under nitrogen. 0.77 g of 10% palladium-on-charcoal (0.72 mmol, 0.03 eq.) is added and the reaction medium is placed under 50 psi of hydrogen for 3 hours at 25° C. The reaction medium is filtered and concentrated to give 6.27 g of ethyl [4-(4-hydroxyphenyl)cyclohexyl]acetate.
Name
ethyl [4-(4-hydroxyphenyl)cyclohexylidene]acetate
Quantity
6.646 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0.77 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Reactant of Route 2
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Reactant of Route 3
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Reactant of Route 4
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Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Reactant of Route 5
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Reactant of Route 6
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate

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